2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoic acid
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Overview
Description
2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid is a chemical compound with the molecular formula C17H22O5S and a molecular weight of 338.42 g/mol . This compound is primarily used as a building block in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropylsulfonyl Group:
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via etherification reactions.
Formation of the Propionic Acid Moiety: The final step involves the formation of the propionic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid
- 2-[4-(Ethylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid
- 2-[4-(Phenylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid
Uniqueness
2-[4-(Cyclopropylsulfonyl)phenyl]-3-(tetrahydropyran-4-yl)propionic acid is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C17H22O5S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19) |
InChI Key |
IMDSBCGXPMSCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O |
Origin of Product |
United States |
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